

Lignocaine N-oxide Certified Reference Material: Technical Support Center

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Compound of Interest

Compound Name: *Lignocaine N-oxide*

Cat. No.: *B1675381*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the availability, handling, and troubleshooting of **Lignocaine N-oxide** certified reference material (CRM).

Frequently Asked Questions (FAQs)

Q1: Where can I purchase **Lignocaine N-oxide** certified reference material?

A1: **Lignocaine N-oxide** CRM is available from several reputable suppliers. Key vendors include LGC Standards, MedChemExpress, Santa Cruz Biotechnology, and Sigma-Aldrich.[1]
[2] It is advisable to request a certificate of analysis (CoA) from the supplier to ensure the material meets your specific experimental requirements.

Q2: What are the typical storage conditions for **Lignocaine N-oxide** CRM?

A2: For long-term stability, **Lignocaine N-oxide** powder should be stored at -20°C.[3] Under these conditions, it can be stable for up to three years. Stock solutions are best stored at -80°C for up to six months or at -20°C for up to one month.[4] Always refer to the supplier's specific instructions on the certificate of analysis.

Q3: What solvents can be used to dissolve **Lignocaine N-oxide** CRM?

A3: **Lignocaine N-oxide** is slightly soluble in chloroform, DMSO, and methanol.[3] For in vitro studies, DMSO is a common solvent, with a solubility of up to 100 mg/mL, though ultrasonic

treatment may be necessary. It is important to use newly opened, anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility. For in vivo experiments, complex solvent systems are often required, such as a mixture of DMSO, PEG300, Tween-80, and saline.

Q4: What is the typical purity of commercially available **Lignocaine N-oxide** CRM?

A4: The purity of **Lignocaine N-oxide** CRM can vary between suppliers. It is often stated as >95% as determined by HPLC, with some suppliers offering purities as high as 99.92%. It is crucial to check the certificate of analysis for the lot-specific purity.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the use of **Lignocaine N-oxide** CRM in experimental settings.

Issue 1: Inconsistent or unexpected analytical results.

- Potential Cause: Degradation of the CRM. **Lignocaine N-oxide** can be unstable under certain conditions and may revert to its parent compound, lidocaine.
- Troubleshooting Steps:
 - Verify the storage conditions and expiration date of the CRM.
 - Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles.
 - Analyze the CRM using a validated stability-indicating method, such as RP-HPLC, to check for the presence of degradation products.

Issue 2: Poor solubility or precipitation of the CRM in solution.

- Potential Cause: Incorrect solvent or solvent quality. The solubility of **Lignocaine N-oxide** can be limited in certain solvents.
- Troubleshooting Steps:
 - Ensure the use of high-purity, anhydrous solvents. For DMSO, use a freshly opened bottle.

- If solubility issues persist, consider using sonication or gentle heating to aid dissolution.
- For aqueous solutions, the pH can significantly impact solubility. Adjusting the pH may improve solubility, but the stability of the compound at different pH levels should be considered.

Issue 3: Discrepancies between experimental results and the certified value on the Certificate of Analysis.

- Potential Cause: Issues with the experimental protocol or instrumentation.
- Troubleshooting Steps:
 - Review the experimental protocol for any deviations.
 - Calibrate all instruments used in the analysis.
 - Run a system suitability test to ensure the analytical system is performing correctly.
 - Analyze a second, independent lot of the CRM or a CRM from a different supplier to rule out a lot-specific issue.

Quantitative Data Summary

Parameter	MedChemExpress	LGC Standards	LookChem
Product Name	Lignocaine N-oxide	Lidocaine N-Oxide	lignocaine N-oxide
CAS Number	2903-45-9	2903-45-9	2903-45-9
Purity	99.92%	>95% (HPLC)	Not specified
Appearance	White to off-white solid	Not specified	Not specified
Molecular Formula	C14H22N2O2	C14H22N2O2	C14H22N2O2
Molecular Weight	250.34 g/mol	250.34 g/mol	250.33668 g/mol
Storage (Powder)	-20°C for 3 years	Not specified	-20°C Freezer
Solubility	DMSO: 100 mg/mL (with ultrasonic)	Not specified	Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Method for **Lignocaine N-oxide** Analysis

This protocol is a general guideline for the analysis of **Lignocaine N-oxide**. Method optimization may be required for specific applications.

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of a buffer solution (e.g., 0.05 M potassium phosphate, pH adjusted to 3.0) and methanol in a 50:50 ratio.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 234 nm.
- Sample Preparation: Dissolve the **Lignocaine N-oxide** CRM in the mobile phase to a known concentration (e.g., 10 µg/mL). Filter the sample through a 0.45 µm filter before injection.

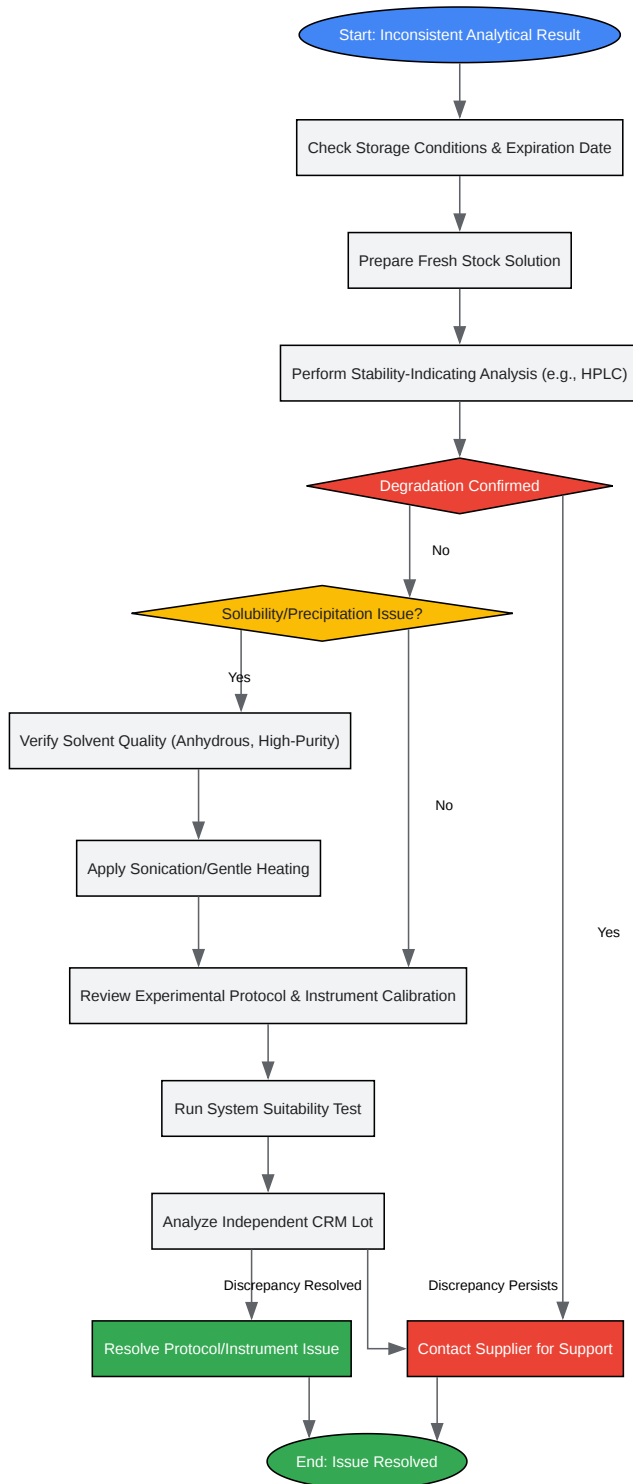
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Quantification in Plasma

This protocol is adapted from methods for the analysis of lidocaine and its metabolites in biological fluids.

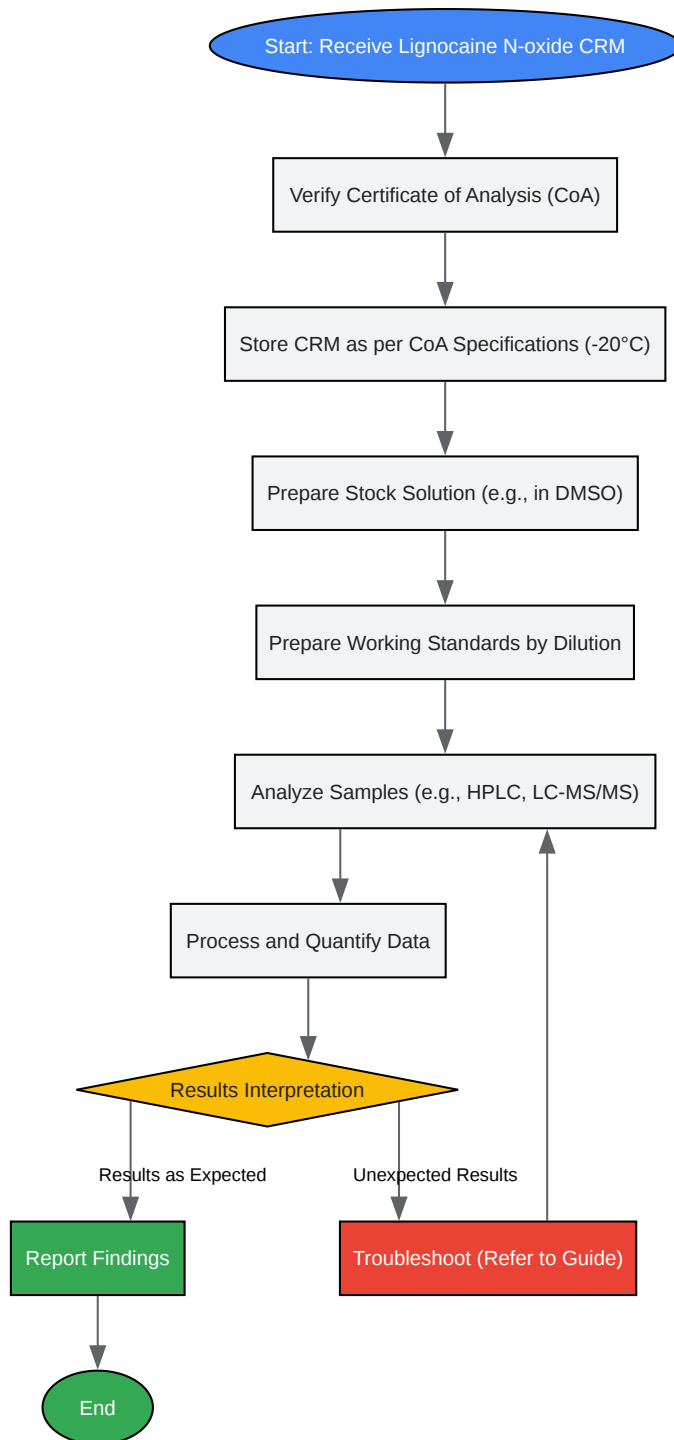
- Sample Preparation:
 - To 100 μ L of plasma, add an internal standard (e.g., lidocaine-d10).
 - Precipitate proteins by adding acetonitrile.
 - Perform solid-phase extraction (SPE) using a strong cation exchange cartridge for sample cleanup.
- Chromatography:
 - Column: BetaBasic-18 column.
 - Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM) of the specific precursor and product ions for **Lignocaine N-oxide** and the internal standard.

Diagrams

Troubleshooting Workflow for Lignocaine N-oxide CRM



General Experimental Workflow for Lignocaine N-oxide CRM

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